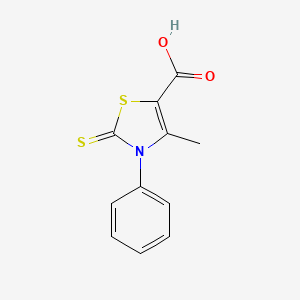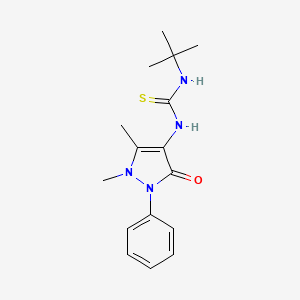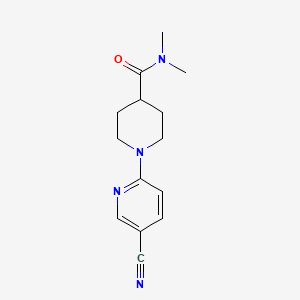
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves various methods, including condensation reactions and cyclization processes. Researchers have explored different synthetic routes to obtain derivatives with potential pharmacological activities .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₉NO₂S₂ , with an average mass of approximately 251.33 g/mol . The specific arrangement of atoms in the ring contributes to its biological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including condensations, cyclizations, and functional group transformations. These reactions lead to the formation of related derivatives with diverse biological activities .
Physical And Chemical Properties Analysis
科学的研究の応用
Antibacterial Activity
The derivatives of 1,3-thiazole-5-carboxylic acid have demonstrated significant antibacterial properties. Researchers have explored their potential as novel antimicrobial agents against various bacterial strains. These compounds could play a crucial role in combating drug-resistant bacteria, addressing the growing problem of antimicrobial resistance .
Anticancer Potential
Studies have investigated the anticancer effects of 1,3-thiazole-5-carboxylic acid derivatives. These compounds exhibit cytotoxicity against cancer cells, making them promising candidates for cancer therapy. Researchers continue to explore their mechanisms of action and potential applications in oncology .
Anti-Inflammatory Properties
Certain derivatives of this compound possess anti-inflammatory activity. By modulating inflammatory pathways, they may contribute to the development of novel anti-inflammatory drugs. Understanding their precise mechanisms could lead to therapeutic breakthroughs .
Antioxidant Capacity
Researchers have evaluated the antioxidant potential of 1,3-thiazole-5-carboxylic acid derivatives. These compounds scavenge free radicals and protect cells from oxidative damage. Their antioxidant properties make them relevant in the context of health and disease prevention .
Antidiabetic Effects
Some derivatives have shown antidiabetic activity, possibly by influencing glucose metabolism or insulin sensitivity. Investigating their impact on diabetes management remains an active area of research .
Ulcerogenic Activity
Interestingly, certain derivatives exhibit ulcerogenic properties. While this might seem counterintuitive, understanding the mechanisms behind this effect could provide insights into gastrointestinal disorders and potential therapeutic interventions .
Safety and Hazards
将来の方向性
Researchers should continue exploring the pharmacological potential of this compound and its derivatives. Investigating their antimicrobial, anticancer, and other biological activities could lead to novel drug development . Additionally, understanding their structure-activity relationships will guide further modifications and enhance their therapeutic efficacy.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, could be influenced by environmental factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTVZQDOLJKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)